4-amino-N'-[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromo and methoxy substituents: These groups can be introduced through electrophilic aromatic substitution reactions.
Condensation reaction: The final step involves the condensation of the oxadiazole derivative with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE: is similar to other oxadiazole derivatives, which also contain the oxadiazole ring but may have different substituents.
Pyrazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of 4-AMINO-N’-[(E)-{5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12BrCl2N5O3 |
---|---|
Molecular Weight |
485.1 g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrCl2N5O3/c18-11-2-4-14(27-8-9-1-3-12(19)6-13(9)20)10(5-11)7-22-23-17(26)15-16(21)25-28-24-15/h1-7H,8H2,(H2,21,25)(H,23,26)/b22-7+ |
InChI Key |
GBPWXYYHPNQYFV-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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